2-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide
描述
属性
IUPAC Name |
2-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c19-10-14-8-4-5-9-16(14)27(24,25)20-15(13-6-2-1-3-7-13)11-21-17(22)12-26-18(21)23/h1-9,15,20H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEUUZXTINZHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Acetamide Derivatives ()
describes a series of 2-cyano-acetamide derivatives (e.g., compounds 3a–3l) synthesized via ethanol/piperidine-mediated condensation. While these analogs share the 2-cyano group and amide backbone with the target compound, key differences include:
The benzenesulfonamide core in the target compound likely enhances hydrophilicity and hydrogen-bonding capacity compared to the simpler acetamide derivatives. The 2,4-dioxooxazolidin-3-yl group may confer metabolic stability, a feature absent in the analogs.
Comparison with N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide ()
This compound (CAS 2034564-13-9) shares the 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl substituent with the target compound but differs in its carboxamide group and piperidine sulfonyl moiety:
The methylsulfonyl group in CAS 2034564-13-9 may enhance solubility and binding affinity to sulfhydryl-containing enzymes, whereas the cyano group in the target compound could act as a hydrogen-bond acceptor or participate in click chemistry.
Hypothesized Structure-Activity Relationships (SAR)
- Benzenesulfonamide vs.
- 2,4-Dioxooxazolidin-3-yl: This moiety may mimic transition states in enzymatic reactions, as seen in oxazolidinone-based antibiotics (e.g., linezolid) .
- Cyano Group: The electron-withdrawing cyano substituent could stabilize the sulfonamide’s negative charge or participate in covalent interactions with cysteine residues.
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
